molecular formula C18H28N2O7 B13659758 Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester

Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester

Cat. No.: B13659758
M. Wt: 384.4 g/mol
InChI Key: BBUXTXGZZFLBDE-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester is a complex organic compound with a molecular formula of C16H25NO7. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and a propanoic acid ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor such as succinimide.

    Attachment of the Propanoic Acid Group: The propanoic acid group is introduced through esterification reactions, often using propanoic acid and an alcohol derivative.

    Linking the Ethoxy Groups: The ethoxy groups are attached via etherification reactions, which involve the reaction of an alcohol with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are commonly employed.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the original ester or ether groups.

Scientific Research Applications

Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]-: This compound is similar in structure but lacks the 1,1-dimethylethyl ester group.

    Propanoic acid, 2-bromo-2-methyl-, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl ester: This compound contains a bromine atom and a different ester group.

Uniqueness

The presence of the 1,1-dimethylethyl ester group in Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester imparts unique chemical properties, such as increased steric hindrance and altered reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H28N2O7

Molecular Weight

384.4 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C18H28N2O7/c1-18(2,3)27-17(24)7-10-25-12-13-26-11-8-19-14(21)6-9-20-15(22)4-5-16(20)23/h4-5H,6-13H2,1-3H3,(H,19,21)

InChI Key

BBUXTXGZZFLBDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

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